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Compound of Interest

Compound Name: 5-Phenyloxazolidine-2,4-dione

Cat. No.: B013836

Compound: 5-Phenyloxazolidine-2,4-dione IUPAC Name: 5-phenyl-1,3-oxazolidine-2,4-dione
Molecular Formula: CoH7NOs Molecular Weight: 177.16 g/mol CAS Number: 5841-63-4

Overview

These application notes provide detailed protocols for the analytical characterization of 5-
Phenyloxazolidine-2,4-dione, a key heterocyclic compound. The methods described are
essential for confirming the identity, purity, and stability of the molecule in research and drug
development settings. The techniques covered include Nuclear Magnetic Resonance (NMR)
Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid
Chromatography (HPLC), and Thermal Analysis.
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Figure 1: General Analytical Workflow for 5-Phenyloxazolidine-2,4-dione
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Figure 1: General Analytical Workflow for 5-Phenyloxazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure elucidation of 5-
Phenyloxazolidine-2,4-dione by providing information on the chemical environment of

hydrogen (*H) and carbon (13C) atoms.[1][2]

Experimental Protocol: *H and **C NMR

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in
approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm

NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (&

0.00 ppm).
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e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Set the spectral width to cover the range of -2 to 12 ppm.
o Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0 to 200 ppm.
o Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds using proton decoupling.

o Process the data similarly to the *H spectrum.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected NMR spectral data for 5-Phenyloxazolidine-2,4-
dione based on its chemical structure.

H NMR Data (DMSO-ds, 400 MHz) 13C NMR Data (DMSO-ds, 101 MHz)
Chemical Shift (3, ppm) Multiplicity

~11.5 broad s

~7.45-7.35 m

~5.90 S

Note: s = singlet, m = multiplet. Chemical shifts are illustrative and may vary based on solvent
and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the
compound. High-resolution mass spectrometry (HRMS) provides the exact mass, while
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fragmentation patterns can help confirm the structure.

Experimental Protocol: ESI-HRMS

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped
with an electrospray ionization (ESI) source.

e Acquisition:

o

Infuse the sample solution at a flow rate of 5-10 pL/min.

[¢]

Acquire data in both positive and negative ion modes.

[e]

Set the mass range from m/z 50 to 500.

Use an internal calibrant for accurate mass measurement.

Data Presentation: Expected Mass and Fragments

[e]

Parameter Expected Value

Molecular Formula CoH7NO3

Exact Mass (Monoisotopic) 177.0426 u

Observed lon (Positive Mode) [M+H]* = 178.0504, [M+Na]* = 200.0323
Observed lon (Negative Mode) [M-H]~ = 176.0348

Phenyl group (m/z 77), Loss of CO2 (M-44),

Potential Key Fragments
Loss of Ph-CH=C=0 (M-118)

Note: Fragmentation patterns can vary significantly based on the ionization technique and
energy used.[3][4][5][6][7]

Infrared (IR) Spectroscopy
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FTIR spectroscopy is used to identify the characteristic functional groups present in the

molecule by measuring the absorption of infrared radiation.[8][9]

Experimental Protocol: FTIR-ATR

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

e Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over the range of 4000-400 cm™1.

o Average 16-32 scans to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance.

ion: CI - | : I

Wavenumber (cm~1)  Intensity Vibrational Mode Functional Group
~3250 Medium, Broad N-H Stretch Amide N-H
~3060 Medium C-H Stretch Aromatic C-H
C=0 Stretch )
~1790 Strong ) Dione Carbonyl
(Asymmetric)
C=0 Stretch )
~1725 Strong ] Dione Carbonyl
(Symmetric)
~1600, ~1495 Medium-Weak C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Ether C-O inring
C-H Bend (Out-of- Monosubstituted
~750, ~700 Strong
plane) Phenyl
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Note: The presence of two distinct carbonyl peaks is characteristic of the dione structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of 5-Phenyloxazolidine-2,4-dione
and for separating enantiomers if a chiral version is synthesized.[10][11][12][13]
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Figure 2: HPLC Purity Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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